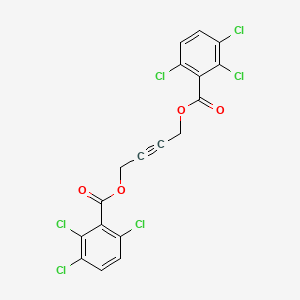
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is an organic compound with the molecular formula C18H8Cl6O4 and a molecular weight of 500.972 . This compound is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are esterified with 2,3,6-trichlorobenzoic acid . It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) typically involves the esterification of 2-butyne-1,4-diol with 2,3,6-trichlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be represented as follows:
HOCH2C≡CCH2OH+2Cl3C6H2COOH→Cl3C6H2COOCH2C≡CCH2OCOC6H2Cl3+2H2O
Industrial Production Methods
Industrial production of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2,3,6-trichlorobenzoic acid to a solution of 2-butyne-1,4-diol under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trichlorobenzoic acid derivatives.
Reduction: Regeneration of 2-butyne-1,4-diol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release 2,3,6-trichlorobenzoic acid, which may interact with enzymes and proteins, affecting their function . The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: The parent compound, known for its use in organic synthesis and as a precursor to other chemicals.
1,4-Butanediol: A related diol with similar chemical properties but different applications.
2-Butene-1,4-diol: Another related compound with distinct reactivity and uses.
Uniqueness
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is unique due to its esterified structure, which imparts different chemical and physical properties compared to its parent compound and other related diols. Its ability to undergo specific reactions and its applications in various fields highlight its distinctiveness .
Properties
CAS No. |
73758-47-1 |
|---|---|
Molecular Formula |
C18H8Cl6O4 |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
4-(2,3,6-trichlorobenzoyl)oxybut-2-ynyl 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C18H8Cl6O4/c19-9-3-5-11(21)15(23)13(9)17(25)27-7-1-2-8-28-18(26)14-10(20)4-6-12(22)16(14)24/h3-6H,7-8H2 |
InChI Key |
OSABWJORQUASPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)OCC#CCOC(=O)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















